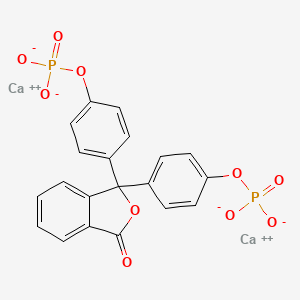
Boc-phe(3,4-dihydroxy)-OH dcha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-phe(3,4-dihydroxy)-OH dcha is a chemical compound that has gained significant attention in the field of scientific research. It is a peptide derivative that has been synthesized using various methods.
Wirkmechanismus
Boc-phe(3,4-dihydroxy)-OH dcha acts as a competitive inhibitor of proteases, particularly those that cleave peptide bonds after hydrophobic amino acids. It binds to the active site of the protease, preventing the substrate from binding and thus inhibiting protease activity.
Biochemical and Physiological Effects:
Boc-phe(3,4-dihydroxy)-OH dcha has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. It has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-phe(3,4-dihydroxy)-OH dcha has several advantages for lab experiments. It is stable, easy to synthesize, and has a well-defined structure. It is also commercially available, making it easily accessible for researchers. However, it has some limitations, including its high cost and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the research on Boc-phe(3,4-dihydroxy)-OH dcha. One possible direction is the development of new protease inhibitors based on its structure. Another direction is the study of its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further research could focus on the optimization of its synthesis and the development of new methods for its delivery.
Conclusion:
In conclusion, Boc-phe(3,4-dihydroxy)-OH dcha is a peptide derivative that has significant potential for scientific research. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapies and treatments for various diseases.
Synthesemethoden
Boc-phe(3,4-dihydroxy)-OH dcha is synthesized using various methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). SPPS is a widely used method that involves the stepwise addition of amino acids to a growing peptide chain. On the other hand, SPPS involves the synthesis of peptides in a solution phase. Both methods have their advantages and limitations, and the choice of method depends on the specific requirements of the research.
Wissenschaftliche Forschungsanwendungen
Boc-phe(3,4-dihydroxy)-OH dcha has been used in various scientific research applications, including drug discovery, peptide-based vaccine development, and enzyme inhibition studies. It has also been used as a tool for studying protein-protein interactions and as a substrate for protease activity assays.
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6.C12H23N/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19);11-13H,1-10H2/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNPOUOYEVJFSS-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-phe(3,4-dihydroxy)-OH dcha | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

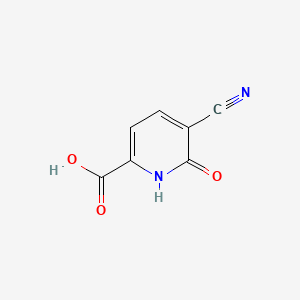
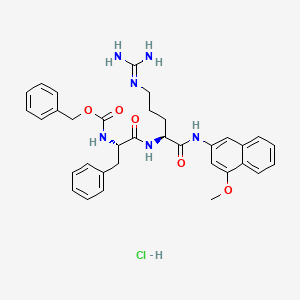
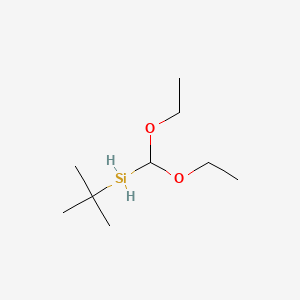
![4-[(4-Nitrophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol](/img/structure/B560850.png)
![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)

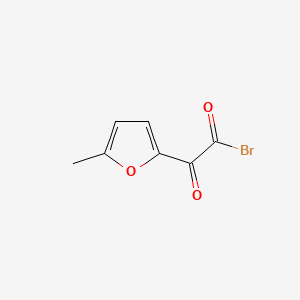
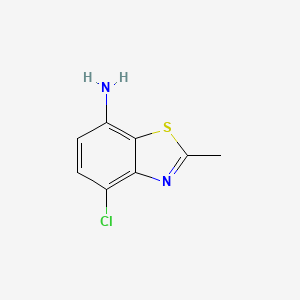
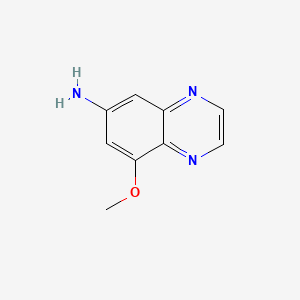


![disodium;[6-aminohexoxy(oxido)phosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B560863.png)
